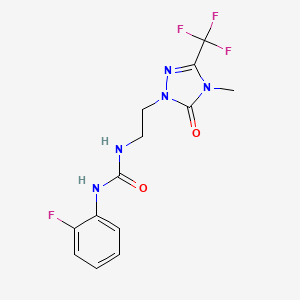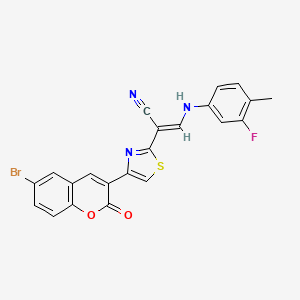
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C13H23NO2.ClH/c15-12(16)13(7-3-4-8-13)11-14-9-5-1-2-6-10-14;/h1-11H2,(H,15,16);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.79 . It is a powder at room temperature . The compound should be stored at 4 degrees Celsius .Scientific Research Applications
Pharmaceutical Significance of Azepane-Based Motifs
Azepane-based compounds, such as 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride, have shown a variety of pharmacological properties due to their structural diversity. These compounds are significant in medicinal chemistry for the discovery of new therapeutic agents. The development of azepane-containing analogs is a key research area, with more than 20 azepane-based drugs already approved by the FDA for treating various diseases. This includes applications in anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and other areas. The structure-activity relationship (SAR) and molecular docking studies of azepane-based compounds are crucial for the discovery of potent drug candidates against numerous diseases (Gao-Feng Zha et al., 2019).
Reactive Extraction of Carboxylic Acids
The compound's relevance extends to its potential in the reactive extraction of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids. This process is significant for the separation of carboxylic acids, which are valuable in various industrial applications. Supercritical CO2, noted for its environmentally benign and non-toxic characteristics, is highlighted as an efficient solvent for the reactive extraction of carboxylic acids. This method provides a competitive advantage in terms of yield, simplicity, and environmental impact compared to traditional separation methods (M. Djas & M. Henczka, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(azepan-1-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c15-12(16)13(7-3-4-8-13)11-14-9-5-1-2-6-10-14;/h1-11H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJQMCXRNJWQDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2(CCCC2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2380982.png)
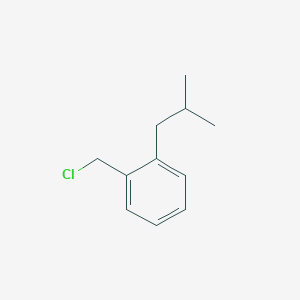

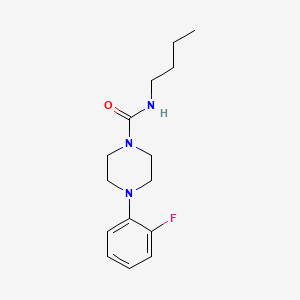

![3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2380991.png)
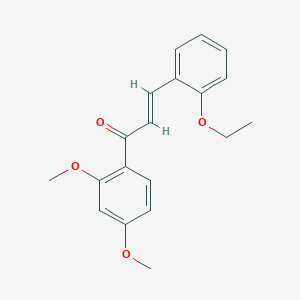
![methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2380994.png)
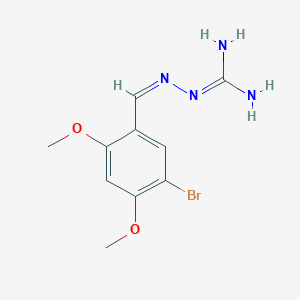
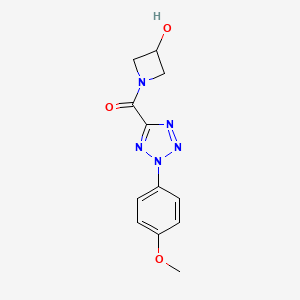

![5-fluoro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2381000.png)
